![molecular formula C20H19N5O B2502709 4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile CAS No. 1797287-89-8](/img/structure/B2502709.png)
4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(2-Methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile is an organic compound featuring a unique fusion of pyrimidine, pyrazolo, and benzonitrile groups. Its structure gives it distinct chemical and biological properties that have garnered interest in various research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile generally involves multi-step processes:
Formation of the Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine Core: : This step may involve the condensation of suitable pyridine and pyrazole derivatives, under specific conditions (e.g., use of acid catalysts, elevated temperatures).
Introduction of the Methyl Group: : Alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Oxopropyl Group: : This can be achieved by acylation reactions.
Final Coupling with Benzonitrile: : Involves reactions such as nucleophilic substitution.
Industrial Production Methods
Scaling up the synthesis for industrial production requires optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow chemistry, the use of robust catalysts, and solvent systems that minimize environmental impact can be employed.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation, often resulting in the formation of corresponding ketones or aldehydes.
Reduction: : Hydrogenation reactions may reduce the compound to yield amine derivatives.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify different parts of the molecule.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: : Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).
Substitution: : Use of halogenating agents or alkyl halides.
Major Products
Oxidation Products: : Ketones, aldehydes, or carboxylic acids.
Reduction Products: : Amines and alcohols.
Substitution Products: : Vary depending on the substituent introduced.
科学研究应用
4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile finds applications in several research domains:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: : Explored for its therapeutic potential in treating various diseases due to its unique molecular interactions.
Industry: : Utilized in the development of new materials with specific electronic properties.
作用机制
Molecular Targets and Pathways
The compound's biological activity stems from its ability to interact with specific enzymes and receptors in cells. It may inhibit or activate signaling pathways by binding to active sites on proteins, thereby influencing cellular processes.
相似化合物的比较
Similar compounds include:
4-(3-(2-ethyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile: : Differing by the ethyl group, altering its biological and chemical properties.
4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-yl)-3-oxopropyl)benzonitrile: : Structural isomer affecting its interaction with molecular targets.
Highlighting Uniqueness
4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile is unique due to its specific spatial arrangement and functional groups, which confer distinct reactivity and biological activities compared to its analogs.
属性
IUPAC Name |
4-[3-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-3-oxopropyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-14-10-19-22-12-17-13-24(9-8-18(17)25(19)23-14)20(26)7-6-15-2-4-16(11-21)5-3-15/h2-5,10,12H,6-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVLFZCPEDIQPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)CCC4=CC=C(C=C4)C#N)C=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
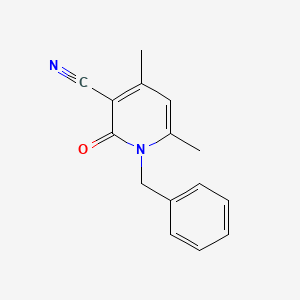
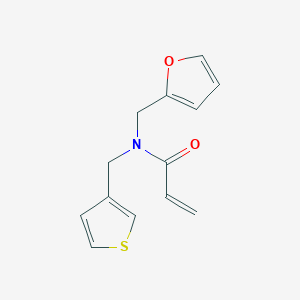
![N-[(3-Propan-2-yloxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2502629.png)
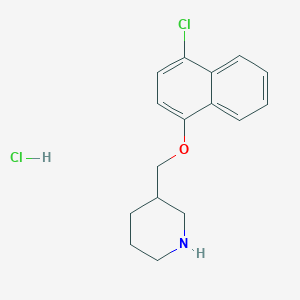
![1-[4-(5,7-Dihydro-4H-thieno[2,3-c]pyridine-6-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2502635.png)
![2-Chloro-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]propanamide](/img/structure/B2502637.png)
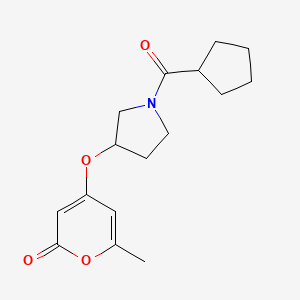
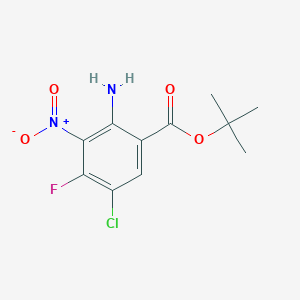
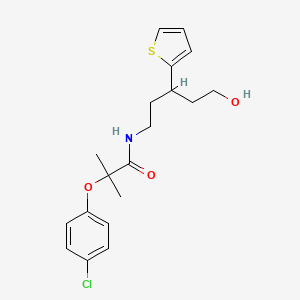
![4-tert-butyl-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide](/img/structure/B2502644.png)
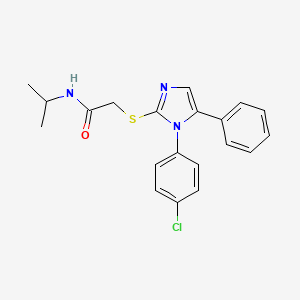
![N-(4-CHLOROPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2502646.png)

![N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2502648.png)
